molecular formula C13H18N2O3S B11943041 benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate

benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate

Cat. No.: B11943041
M. Wt: 282.36 g/mol
InChI Key: VDAMAJACSSXGSV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CARBOBENZYLOXY-L-METHIONINAMIDE typically involves the protection of the amine group of L-methionine with a carbobenzyloxy (Cbz) group. This is achieved by reacting L-methionine with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction proceeds under mild conditions, usually at room temperature, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of CARBOBENZYLOXY-L-METHIONINAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Comparison with Similar Compounds

CARBOBENZYLOXY-L-METHIONINAMIDE is similar to other carbamate-protected amino acids, such as:

Uniqueness

The uniqueness of CARBOBENZYLOXY-L-METHIONINAMIDE lies in its specific use for protecting the amine group of L-methionine, which has a sulfur-containing side chain. This makes it particularly useful in the synthesis of peptides and proteins that contain methionine residues .

Properties

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

benzyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C13H18N2O3S/c1-19-8-7-11(12(14)16)15-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,14,16)(H,15,17)/t11-/m0/s1

InChI Key

VDAMAJACSSXGSV-NSHDSACASA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CSCCC(C(=O)N)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.